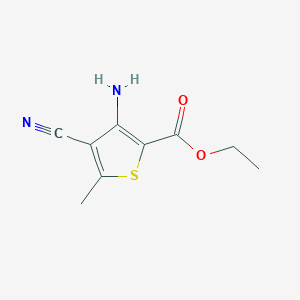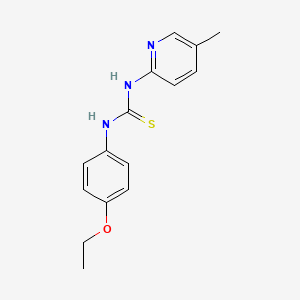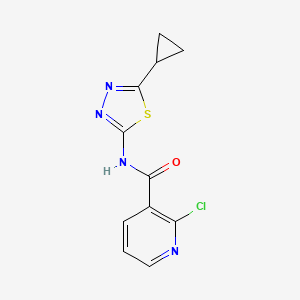
ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound has shown promising results in various studies, making it a subject of interest for many researchers.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate has shown potential applications in drug development. It has been studied for its anticancer, antifungal, and antibacterial properties. In a study conducted by Zhang et al., the compound was found to exhibit significant antitumor activity against human gastric cancer cells. Similarly, in another study, the compound showed potent antifungal activity against several strains of fungi, including Candida albicans.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is not fully understood. However, studies suggest that it may exert its effects by inhibiting certain enzymes or proteins involved in cell growth and proliferation. For example, in the study by Zhang et al., the compound was found to inhibit the expression of the protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study by Zhang et al., the compound was found to induce apoptosis in human gastric cancer cells by activating the caspase-3 pathway. Similarly, in another study, the compound was found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate in lab experiments is its high purity and yield. The synthesis method used to produce the compound has been shown to be reliable and efficient. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that the compound may have cytotoxic effects on certain cells, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate. One area of interest is its potential applications in drug development. The compound has shown promising results in several studies, making it a potential candidate for further investigation. Another future direction is to explore the mechanism of action of the compound in more detail. Understanding how the compound exerts its effects may provide insights into its potential therapeutic applications. Finally, further studies are needed to determine the safety and toxicity of the compound, which will be important for its use in clinical settings.
In conclusion, this compound is a chemical compound that has shown potential applications in drug development. Its synthesis method is reliable and efficient, and it has been shown to exhibit significant anticancer, antifungal, and antibacterial properties. Further research is needed to explore its mechanism of action, safety, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate involves the reaction of 3-acetyl-4-methylthiophene with malononitrile in the presence of ammonium acetate. The resulting product is then treated with ethyl chloroformate to form the final compound. This method has been used in several studies to synthesize the compound with high yield and purity.
Propiedades
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(11)6(4-10)5(2)14-8/h3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMKAROCVBCBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)








![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
